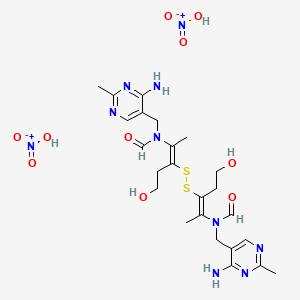

C24H36N10O10S2

Thiamine disulfide nitrate

CAS No.: 112141-12-5

Cat. No.: VC13778840

Molecular Formula: C24H34N8O4S2.2HNO3

C24H36N10O10S2

Molecular Weight: 688.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112141-12-5 |

|---|---|

| Molecular Formula | C24H34N8O4S2.2HNO3 C24H36N10O10S2 |

| Molecular Weight | 688.7 g/mol |

| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid |

| Standard InChI | InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;; |

| Standard InChI Key | MSVPLGIAUQGBIU-PAAHXCEKSA-N |

| Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O |

| SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Thiamine disulfide nitrate consists of two thiamine units connected via a disulfide (-S-S-) bond, with each thiamine moiety comprising a pyrimidine ring, a thiazole ring, and a hydroxyl-containing side chain. The nitrate ions (NO₃⁻) serve as counterions to balance the positive charges on the quaternary nitrogen atoms of the thiazole rings . The IUPAC name reflects this complexity:

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide; nitric acid .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₆N₁₀O₁₀S₂ | |

| Molecular Weight | 688.7 g/mol | |

| SMILES Notation | CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.N+([O-])O.N+([O-])O | |

| InChIKey | MSVPLGIAUQGBIU-PAAHXCEKSA-N |

Stereochemical Features

The Z-configuration of the double bonds in the pentenyl chains (positions 2 and 3) creates a folded conformation that facilitates disulfide bridge formation. This spatial arrangement enhances stability against enzymatic degradation compared to monomeric thiamine .

Synthesis and Metabolic Pathways

Production Methods

Thiamine disulfide nitrate is synthesized through the oxidation of thiamine disulfide (CID 3038097) using nitric acid, yielding the nitrate salt. This reaction preserves the disulfide linkage while introducing nitrate ions for charge neutralization .

Biotransformation Studies

Investigations into analogous compounds like thiamine propyl disulfide (TPD) reveal critical insights into metabolic processing:

Table 2: Urinary Excretion Profile of TPD-S³⁵ in Rabbits

| Time Post-Dose | S³⁵ Excretion (%) | Thiamine Excretion (%) |

|---|---|---|

| 0–6 hours | 12.4 | 28.6 |

| 6–24 hours | 24.1 | 35.2 |

| 24–48 hours | 8.9 | 4.3 |

Key findings from radioactive tracer studies demonstrate:

-

Delayed sulfur excretion: Only 12.4% of S³⁵ appears in urine within 6 hours versus 28.6% of intact thiamine, suggesting prolonged retention of sulfur-containing metabolites .

-

Reductive cleavage: Cysteine-mediated reduction of the disulfide bond generates S-propylmercapto-L-cysteine (RF 0.90) and free thiamine (RF 0.20), confirmed through paper chromatography .

Pharmacological Implications

Enhanced Stability

The disulfide bridge confers resistance to thiaminase enzymes, which typically degrade free thiamine. This property makes thiamine disulfide nitrate a candidate for oral supplementation in malabsorption syndromes .

Redox Cycling Capacity

The reversible disulfide ↔ thiol conversion enables participation in cellular antioxidant systems. This redox activity may explain observed protective effects against oxidative stress in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume